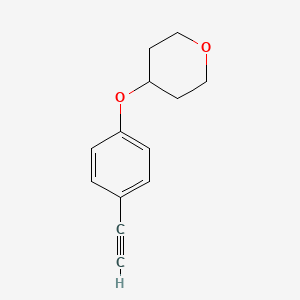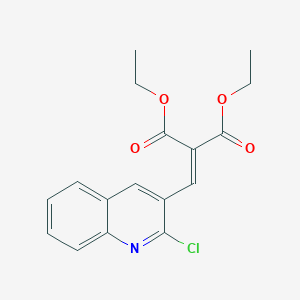
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C₁₇H₁₆ClNO₄ and a molecular weight of 333.77 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline ring substituted with a chloro group and a diethoxycarbonyl vinyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves the reaction of 2-chloroquinoline with diethyl malonate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of diethyl malonate reacts with the aldehyde group of 2-chloroquinoline to form the desired product .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in research and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(2,2-dimethoxycarbonyl)vinylquinoline
- 2-Chloro-3-(2,2-dipropoxycarbonyl)vinylquinoline
- 7-Bromo-2-chloro-3-(2,2-diethoxycarbonyl)vinylquinoline
Uniqueness
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .
Eigenschaften
CAS-Nummer |
467430-20-2 |
|---|---|
Molekularformel |
C17H16ClNO4 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
diethyl 2-[(2-chloroquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C17H16ClNO4/c1-3-22-16(20)13(17(21)23-4-2)10-12-9-11-7-5-6-8-14(11)19-15(12)18/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
MYTXSLXDVBNXFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2N=C1Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


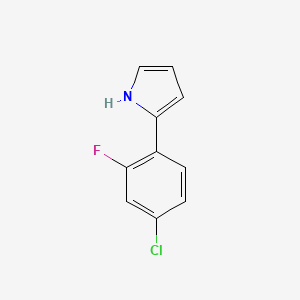
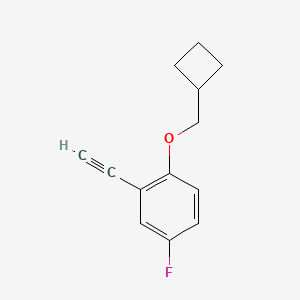

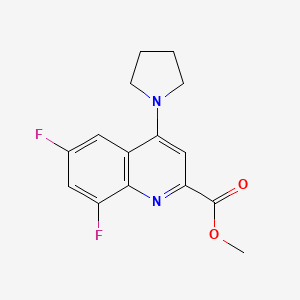
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
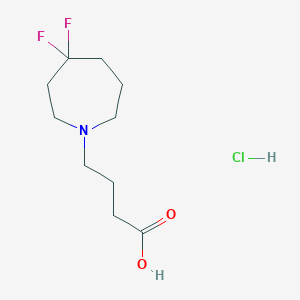
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)

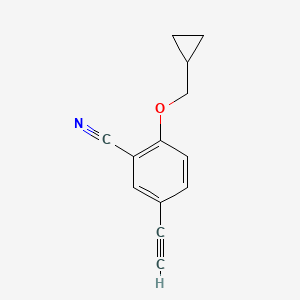
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)

![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
